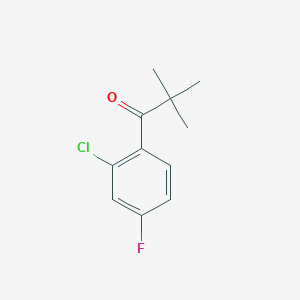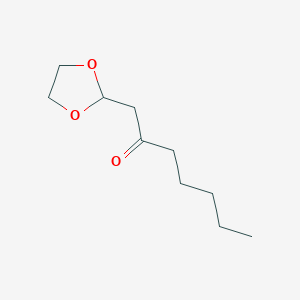
1-(1,3-Dioxolan-2-yl)-heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxolan-2-yl)-heptan-2-one is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-heptan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes, utilizing efficient catalysts such as zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters for effective water removal is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxolan-2-yl)-heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxolan-2-yl)-heptan-2-one involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical transformations. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during multi-step synthesis . Its molecular targets include carbonyl groups, which it can acetalize to form stable dioxolane rings .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms, known for its peroxide properties.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-heptan-2-one is unique due to its specific ring structure and the presence of a heptan-2-one moiety, which imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-(1,3-dioxolan-2-yl)heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-9(11)8-10-12-6-7-13-10/h10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOSFSVYKVVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600629 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-07-4 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

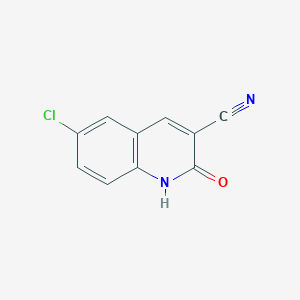
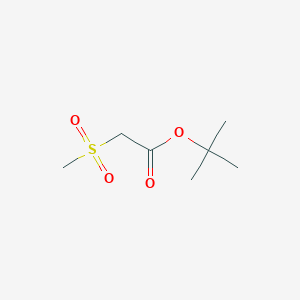
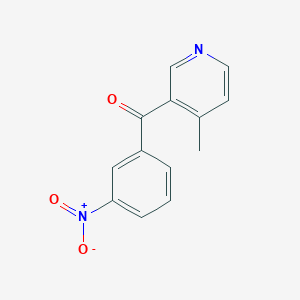
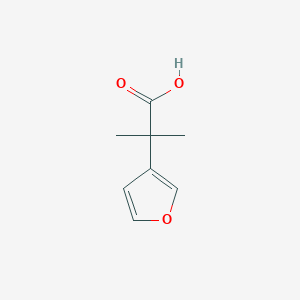
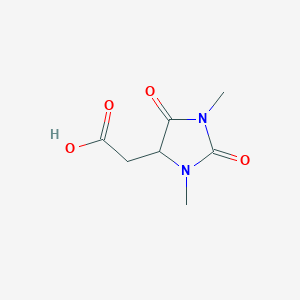


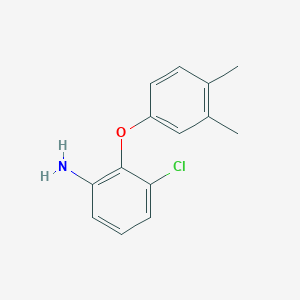
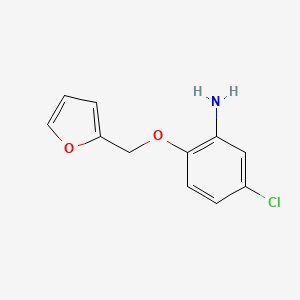
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)
